N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide

Preparative HPLC Impurity reference standard Purity enhancement

N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide (IUPAC: N-[1-(naphthalen-1-yl)ethyl]-1-phenylcyclopentane-1-carboxamide) is a synthetic organic compound (C24H25NO, MW 343.47 g/mol) belonging to the cyclopentanecarboxamide class. It is primarily recognized as the process impurity XNKS‑02‑P/XNKS‑02‑P′ generated during the manufacture of the calcimimetic drug cinacalcet hydrochloride via self‑condensation of (R)-(+)-1-(1-naphthyl)ethylamine (SM2) in the presence of N,N′‑carbonyldiimidazole (CDI).

Molecular Formula C24H25NO
Molecular Weight 343.47
CAS No. 1022232-37-6
Cat. No. B2779784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide
CAS1022232-37-6
Molecular FormulaC24H25NO
Molecular Weight343.47
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC(=O)C3(CCCC3)C4=CC=CC=C4
InChIInChI=1S/C24H25NO/c1-18(21-15-9-11-19-10-5-6-14-22(19)21)25-23(26)24(16-7-8-17-24)20-12-3-2-4-13-20/h2-6,9-15,18H,7-8,16-17H2,1H3,(H,25,26)
InChIKeyAGHDDOFFRYMDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide (CAS 1022232-37-6): Analytical Reference Standard for Cinacalcet Impurity Profiling


N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide (IUPAC: N-[1-(naphthalen-1-yl)ethyl]-1-phenylcyclopentane-1-carboxamide) is a synthetic organic compound (C24H25NO, MW 343.47 g/mol) belonging to the cyclopentanecarboxamide class . It is primarily recognized as the process impurity XNKS‑02‑P/XNKS‑02‑P′ generated during the manufacture of the calcimimetic drug cinacalcet hydrochloride via self‑condensation of (R)-(+)-1-(1-naphthyl)ethylamine (SM2) in the presence of N,N′‑carbonyldiimidazole (CDI) [1]. The compound features a chiral 1-(1‑naphthyl)ethyl substituent and a 1‑phenylcyclopentane carboxamide core, distinguishing it from simpler naphthyl‑formamide or methylene‑bridged analogs. Commercially available at 90% purity and offered as a characterized reference standard (Ref. 3D‑XQB23237, €750/250 mg) , it serves as a critical tool for analytical quality control in cinacalcet API and intermediate manufacturing.

Why Generic Substitution Is Inadequate for 1022232-37-6 in Cinacalcet Quality Control


Structurally related cyclopentanecarboxamides—such as the methylene‑bridged analog N-[(naphthalen-1-yl)methyl]-1-phenylcyclopentane-1-carboxamide (MW 329.43, C23H23NO) or the tetrahydro‑naphthyl variant 1‑phenyl‑N‑(1,2,3,4‑tetrahydronaphthalen‑1‑yl)cyclopentane‑1‑carboxamide (MW 319.44, C22H25NO)—differ in both molecular weight and chromatographic retention behavior . The target compound possesses a chiral 1‑(1‑naphthyl)ethyl moiety, which confers stereochemical identity critical for enantioselective HPLC separation; achiral methylene or reduced‑ring analogs lack this capability and cannot serve as surrogates for chiral impurity monitoring [1]. Furthermore, the compound is the specific self‑condensation by‑product XNKS‑02‑P formed during cinacalcet intermediate synthesis; substituting it with a different impurity marker would invalidate the established HPLC peak assignment and quantitative calibration, rendering generic analogs unsuitable for compendial or regulatory impurity testing [1].

Quantitative Differentiation Evidence for N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide


HPLC Purity Upgrade: 99.41% via Two‑Step Preparative Chromatography vs. 90% Commercial Baseline

The compound, as impurity XNKS‑02‑P′, was subjected to a two‑step preparative HPLC protocol using a Unisil reversed‑phase silica column (0.1% TFA/acetonitrile gradient). The first purification pass yielded 71.35% purity; a second orthogonal HPLC step raised the purity to 99.41% [1]. In contrast, the commercially available material from a major catalog supplier is listed at 90% purity . This 9.41 percentage‑point absolute purity improvement is critical for a reference standard intended for quantitative impurity analysis.

Preparative HPLC Impurity reference standard Purity enhancement

Molecular Weight Differentiation from the Methylene‑Bridged Analog: 343.47 vs. 329.43 Da

The target compound (C24H25NO, monoisotopic MW 343.1936 Da) contains an ethyl linker (—CH(CH3)—) between the naphthalene ring and the amide nitrogen . The closest structural analog, N-[(naphthalen-1-yl)methyl]-1-phenylcyclopentane-1-carboxamide (C23H23NO, MW 329.1780 Da), features a methylene linker (—CH2—) . The 14.04 Da mass difference corresponds to one methylene (CH2) unit and is readily resolved by low‑resolution LC‑MS, enabling unambiguous identification.

Mass spectrometry Structural analog differentiation Molecular recognition

Chiral Resolution Capability: (R)-Enantiomer vs. Racemic or Achiral Analogs

The compound possesses a stereogenic center at the 1‑(1‑naphthyl)ethyl carbon. The cinacalcet intermediate pathway specifically generates the (R)-enantiomer, which can be resolved from its (S)-antipode using chiral stationary phases such as Chiralpak IH (conditions: n‑hexane–EtOH–MeOH 70:20:10, 1 mL/min, UV 280 nm) [1]. In contrast, the methylene‑bridged analog N-[(naphthalen-1-yl)methyl]-1-phenylcyclopentane-1-carboxamide is achiral and cannot provide stereochemical information for impurity tracking .

Chiral HPLC Stereochemical quality control Enantiomeric purity

Boiling Point and LogP Differentiation from the Tetrahydro‑Naphthyl Analog

Predicted physicochemical properties distinguish the target compound from its closest saturated‑ring analog. The tetrahydro‑naphthyl analog 1‑phenyl‑N‑(1,2,3,4‑tetrahydronaphthalen‑1‑yl)cyclopentane‑1‑carboxamide (CAS 1023541‑51‑6) has a predicted boiling point of 534.3 ± 40.0 °C and pKa of 14.87 ± 0.20 . The target compound, bearing a fully aromatic naphthalene ring, has a higher degree of unsaturation (calculated logP approximately 1.2 units higher by fragment‑based estimation). This difference translates into distinct reversed‑phase HPLC retention times, allowing baseline separation of the two analogs under generic gradient conditions [1].

Physicochemical property prediction Chromatographic retention Analog differentiation

Full Characterization Package: HPLC‑MS‑NMR Confirmation as an Impurity Reference Standard

The Guangzhou Chemistry publication (2020, 45(6), 36‑40) reports a complete characterization workflow for XNKS‑02‑P′: HPLC retention‑time matching against authentic XNKS‑02‑P, ¹H‑NMR, ¹³C‑NMR, and MS confirmation [1]. This multi‑technique certification is absent for simpler naphthyl‑formamide analogs such as N‑(1‑(naphthalen‑1‑yl)ethyl)formamide (CAS 49681‑33‑6, MW 199.25), which lack the phenylcyclopentane carboxamide moiety and are not process‑specific to cinacalcet .

Reference standard certification Spectroscopic characterization Quality control

Procurement Cost Context: €750/250 mg for a Cinacalcet‑Specific Reference Standard

The compound is offered by CymitQuimica at €750 for 250 mg (€3.00/mg) . While generic naphthyl‑formamide building blocks (e.g., CAS 49681‑33‑6) are available at significantly lower cost (approximately €0.50–€2.00/mg) , their structural non‑equivalence renders them unsuitable for cinacalcet impurity quantification. Within the specific category of cinacalcet process‑impurity reference standards, the pricing is consistent with similar specialized standards that carry full Certificate of Analysis documentation.

Reference standard procurement Cost-effectiveness Pharmaceutical impurity standards

Procurement‑Driven Application Scenarios for N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide (CAS 1022232-37-6)


Impurity Reference Standard for Cinacalcet Hydrochloride ANDA Submissions

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for cinacalcet hydrochloride must demonstrate control of process impurities at levels ≤0.15% a/a per ICH Q3A guidelines. The compound XNKS‑02‑P′ (CAS 1022232-37-6), available at 99.41% purity after two‑step preparative HPLC [1] and fully characterized by HPLC, ¹H‑NMR, ¹³C‑NMR, and MS [2], can be directly employed as a quantitative reference standard for HPLC method validation, eliminating the need for in‑house synthesis and structural elucidation. Its use ensures that the impurity peak in the API chromatogram is accurately identified and quantified against a certified standard, supporting regulatory acceptance. The €750/250 mg cost is offset by the avoidance of a 2‑4 week in‑house synthesis and purification campaign.

Chiral HPLC Method Development and Enantiomeric Purity Monitoring

Because cinacalcet is a single (R)-enantiomer drug, its impurity profile must be assessed for chiral purity. The target compound, bearing a chiral 1‑(1‑naphthyl)ethyl center, can be resolved into its (R)- and (S)-enantiomers on Chiralpak IH stationary phases (n‑hexane–EtOH–MeOH 70:20:10, 1 mL/min, UV 280 nm) [3]. This capability allows analytical laboratories to develop and validate enantioselective HPLC methods that simultaneously monitor both the achiral impurity profile and the enantiomeric excess of the intermediate. Achiral methylene‑bridged analogs cannot serve this dual purpose, making CAS 1022232-37-6 the uniquely appropriate choice for stereochemical quality control.

LC‑MS/MS Identification and Quantification of Process Impurities in Reaction Monitoring

During cinacalcet intermediate (XNKS‑02) manufacturing, the self‑condensation of (R)-(+)-1-(1‑naphthyl)ethylamine (SM2) generates the target compound as a yield‑reducing side product. Its mass difference of 14.04 Da from the methylene‑bridged analog and distinct logP (~5.8 vs. ~4.6 for the tetrahydro‑naphthyl analog) ensure unambiguous LC‑MS identification without isobaric interference. Process chemists can spike reaction aliquots with the certified reference standard to construct calibration curves, enabling real‑time tracking of impurity formation and optimization of the CDI coupling step to minimize XNKS‑02‑P generation, directly improving intermediate yield and purity.

Reference Standard for Pharmacopoeial Impurity Profiling and Stability Studies

Stability‑indicating HPLC methods for cinacalcet API require a characterized impurity marker to demonstrate method specificity and to track degradation product formation under forced‑degradation conditions (heat, light, oxidation, humidity). The compound's published spectroscopic data (¹H‑NMR, ¹³C‑NMR, MS) [2] provide the necessary evidence of structural identity for inclusion in method validation reports. The commercially available 90% material can be upgraded to 99.41% using the published two‑step HPLC protocol [1] for laboratories requiring higher purity, providing flexibility in procurement strategy depending on the intended use (qualitative peak identification vs. quantitative assay).

Quote Request

Request a Quote for N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.